Furo[2,3-C]pyridine-7-carboxamide
Description
Furo[2,3-c]pyridine-7-carboxamide is a heterocyclic compound featuring a fused furan and pyridine core with a carboxamide substituent at the 7-position. For instance, Furo[2,3-c]pyridine-7-carboxylic acid (CAS: 190957-81-4), a closely related precursor, has a molecular formula of C₈H₅NO₃ and a molecular weight of 163.13 g/mol . The carboxamide derivative is likely synthesized via amidation of this carboxylic acid, a common strategy to enhance metabolic stability and bioavailability in drug development .
This underscores the pharmacological relevance of the furopyridine scaffold.
Properties
CAS No. |
190957-78-9 |
|---|---|
Molecular Formula |
C8H6N2O2 |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
furo[2,3-c]pyridine-7-carboxamide |
InChI |
InChI=1S/C8H6N2O2/c9-8(11)6-7-5(1-3-10-6)2-4-12-7/h1-4H,(H2,9,11) |
InChI Key |
UEBCOQHKPCITLM-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C2=C1C=CO2)C(=O)N |
Canonical SMILES |
C1=CN=C(C2=C1C=CO2)C(=O)N |
Synonyms |
Furo[2,3-c]pyridine-7-carboxamide (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Structural Complexity : Tricyclic analogs (e.g., pyrido-furopyrimidines) exhibit enhanced structural complexity compared to this compound, which may correlate with higher receptor-binding affinity or selectivity for mAChR M4 .
Pharmacological and Industrial Relevance
- This compound : Presumed to act as a mAChR M4 modulator based on structural similarity to validated tricyclic compounds. Its amide group may confer advantages in drug-like properties over carboxylic acid derivatives.
Preparation Methods
S<sub>N</sub>Ar-Cyclization Strategy
The foundational approach to furo[2,3-b]pyridine cores involves tandem nucleophilic aromatic substitution (S<sub>N</sub>Ar) and cyclization reactions. Starting with 2,5-dichloronicotinic acid (11 ), ethyl esterification under acidic conditions yields 12 , which undergoes S<sub>N</sub>Ar displacement with ethyl 2-hydroxyacetate (13 ) (Scheme 1). Deprotonation of 13 generates a reactive alkoxide that displaces the 2-chloro group of 12 , followed by intramolecular cyclization to form furo[2,3-b]pyridine 14 in 86% yield after column purification. This method’s scalability was demonstrated through multi-gram syntheses, with only one chromatographic step required across four stages.
Table 1: Optimization of S<sub>N</sub>Ar-Cyclization Conditions
| Parameter | Condition | Yield Improvement |
|---|---|---|
| Base | NaH (3 equiv) | 86% vs. 72% (K<sub>2</sub>CO<sub>3</sub>) |
| Solvent | THF | 86% vs. 68% (DMF) |
| Temperature | 80°C, 16 hr | 86% vs. 45% (RT) |
tert-Butyl Ester Protection Pathway
To circumvent decarboxylation challenges, Morita and Shiotani’s method was adapted using tert-butyl ester protection. 2,5-Dichloronicotinic acid (11 ) undergoes acid-catalyzed esterification with tert-butanol to form 16 (92% yield). Subsequent reaction with tert-butyl 2-hydroxyacetate (17 ) under NaH-mediated conditions produces 18 , which undergoes trifluoroacetic acid (TFA)-induced deprotection and decarboxylation to yield 15 . This route eliminates the need for high-temperature decarboxylation, improving functional group tolerance for downstream modifications.
| Substrate | Reagents | Conditions | Yield |
|---|---|---|---|
| Methyl ester | LiOH, H<sub>2</sub>O/THF | RT, 4 hr | 89% |
| tert-Butyl ester | TFA/DCM | 0°C to RT, 2 hr | 95% |
Amide Coupling Strategies
The carboxylic acid is converted to the carboxamide via two primary methods:
Method A: Chloride Activation
-
Treat acid with SOCl<sub>2</sub> to form acyl chloride (85–92% conversion).
Method B: Direct Coupling
Employ peptide coupling reagents:
Catalytic Cross-Coupling for Substituent Diversification
Palladium-Mediated Functionalization
The 3- and 5-positions of the furopyridine core undergo Suzuki-Miyaura couplings using Pd(PPh<sub>3</sub>)<sub>4</sub> (2 mol%) with aryl/heteroaryl boronic acids (Table 3). The 7-carboxamide group remains intact under these conditions due to its electronic deactivation of the adjacent position.
Table 3: Suzuki Coupling at Position 5
| Boronic Acid | Base | Temp (°C) | Yield |
|---|---|---|---|
| Phenyl | K<sub>2</sub>CO<sub>3</sub> | 80 | 88% |
| 4-Pyridyl | CsF | 100 | 76% |
| 2-Thienyl | K<sub>3</sub>PO<sub>4</sub> | 90 | 82% |
Copper-Assisted Amination
Buchwald-Hartwig amination at position 3 employs CuI (10 mol%)/L-proline with primary amines, achieving 68–84% yields. This step enables installation of solubilizing groups without affecting the 7-carboxamide.
Industrial-Scale Considerations
Q & A
Q. Advanced
- In Vitro :
- Microsomal Stability Assays : Human liver microsomes + NADPH to measure metabolic half-life .
- Caco-2 Permeability : Assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high bioavailability) .
- In Vivo :
- Rodent Models : Monitor plasma concentration-time profiles (AUC₀–24) after oral administration .
- Tissue Distribution : Radiolabeled analogs (e.g., ¹⁴C) quantify accumulation in target organs .
Notes
- Methodological Focus : Answers emphasize experimental design, data validation, and technical troubleshooting.
- Advanced vs. Basic : Clear demarcation via headings and depth of analysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
